5-isothiocyanatopiperidin-2-one

Physicochemical Profiling Lipophilicity Polar Surface Area

5-Isothiocyanatopiperidin-2-one (CAS 1342689-46-6, MW 156.21 g/mol) is a heterocyclic building block that integrates a six-membered piperidin-2-one (δ-valerolactam) core with an electrophilic isothiocyanate (–N=C=S) group at the 5-position. This bifunctional architecture confers a distinct physicochemical profile—moderate polarity (TPSA 73.6 Ų), low lipophilicity (XLogP3 = 1), and one hydrogen-bond donor—that differentiates it from widely used monofunctional isothiocyanates such as phenyl isothiocyanate or allyl isothiocyanate.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 1342689-46-6
Cat. No. B6615791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isothiocyanatopiperidin-2-one
CAS1342689-46-6
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1N=C=S
InChIInChI=1S/C6H8N2OS/c9-6-2-1-5(3-7-6)8-4-10/h5H,1-3H2,(H,7,9)
InChIKeySDLYPSUGBILQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isothiocyanatopiperidin-2-one (CAS 1342689-46-6): A Bifunctional Lactam-Isothiocyanate Building Block for Medicinal Chemistry and Chemical Biology Sourcing


5-Isothiocyanatopiperidin-2-one (CAS 1342689-46-6, MW 156.21 g/mol) is a heterocyclic building block that integrates a six-membered piperidin-2-one (δ-valerolactam) core with an electrophilic isothiocyanate (–N=C=S) group at the 5-position [1]. This bifunctional architecture confers a distinct physicochemical profile—moderate polarity (TPSA 73.6 Ų), low lipophilicity (XLogP3 = 1), and one hydrogen-bond donor—that differentiates it from widely used monofunctional isothiocyanates such as phenyl isothiocyanate or allyl isothiocyanate [1][2]. The compound is primarily procured as a synthetic intermediate for constructing thiourea-linked conjugates, covalent probe libraries, and heterocyclic scaffolds in medicinal chemistry campaigns [1].

Why Generic Isothiocyanates Cannot Substitute for 5-Isothiocyanatopiperidin-2-one in Structure-Driven Research and Procurement


Simple isothiocyanates such as phenyl, allyl, or alkyl isothiocyanates lack the hydrogen-bond-donating lactam NH and the conformationally restricted six-membered ring present in 5-isothiocyanatopiperidin-2-one [1]. Substituting a generic isothiocyanate removes the capacity for directional hydrogen bonding mediated by the lactam NH, alters solubility and LogP-dependent partitioning, and eliminates the rigid scaffold geometry essential for reproducing specific binding poses, library topologies, or metabolic stability profiles [1][2]. For projects where physicochemical balance is critical—such as fragment-based lead discovery or CNS drug design—these differences can cause substantial deviations in target engagement, off-target liability, and synthetic tractability that cannot be compensated by simply adjusting the isothiocyanate warhead [1][2].

5-Isothiocyanatopiperidin-2-one: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Lower Lipophilicity (XLogP3) and Higher Topological Polar Surface Area (TPSA) Relative to Phenyl Isothiocyanate

Computed XLogP3 for 5-isothiocyanatopiperidin-2-one is 1, whereas phenyl isothiocyanate exhibits XLogP3 of 3.3—a Δ of −2.3 log units [1][2]. TPSA for the target compound is 73.6 Ų compared to 44.5 Ų for phenyl isothiocyanate, representing a +65% increase in polar surface area [1][2].

Physicochemical Profiling Lipophilicity Polar Surface Area Drug-Likeness

Unique Hydrogen-Bond Donor Capacity from the Lactam NH

5-Isothiocyanatopiperidin-2-one possesses one hydrogen-bond donor (HBD count = 1), originating from the cyclic secondary amide NH, while phenyl isothiocyanate has zero HBD capacity (HBD count = 0) [1][2]. The target compound simultaneously provides three hydrogen-bond acceptors (HBA count = 3) versus two for phenyl isothiocyanate [1][2].

Hydrogen Bonding Molecular Recognition Crystal Engineering Covalent Warhead Design

Conformationally Constrained Six-Membered Ring Scaffold Versus Flexible-Chain Isothiocyanates

The piperidin-2-one ring of the target compound imposes a defined spatial relationship between the isothiocyanate warhead and the lactam NH, with only one rotatable bond (the N=C=S group) [1]. In contrast, flexible-chain alkyl isothiocyanates (e.g., allyl isothiocyanate) possess two or more rotatable bonds, adopting multiple low-energy conformers [2]. This conformational restriction increases the probability of obtaining well-resolved electron density in protein–ligand co-crystal structures and reduces the entropic penalty upon binding [1][2].

Conformational Restriction Fragment-Based Drug Design Scaffold Hopping Ligand Efficiency

Documented Utility in Degenerative and Inflammatory Disease Patent Scaffolds

The piperidin-2-one isothiocyanate substructure appears in patent US-8563545-B2, which claims compounds useful for the treatment of degenerative and inflammatory diseases . While specific IC₅₀ or in vivo data for the isolated building block are not publicly disclosed, the inclusion of this scaffold in a granted therapeutic patent provides procurement-relevant evidence that the motive is validated in a medicinal chemistry context and may offer freedom-to-operate advantages over more crowded phenyl-isothiocyanate-based chemotypes [1].

Patent Chemistry Inflammatory Disease Degenerative Disease Scaffold Prior Art

High-Impact Procurement Scenarios for 5-Isothiocyanatopiperidin-2-one Based on Differentiated Evidence


Fragment-Based Covalent Library Design Requiring Strict Physicochemical Control

Teams constructing electrophilic fragment libraries benefit from the low LogP (XLogP3 = 1) and moderate TPSA (73.6 Ų) of 5-isothiocyanatopiperidin-2-one, which keep fragments within lead-like chemical space while providing a covalent isothiocyanate warhead. The single hydrogen-bond donor ensures compatibility with rule-of-three fragment metrics, making this compound a strategic procurement choice for libraries destined for high-concentration biochemical screens [1][2].

Structure-Guided Optimization of Covalent Inhibitors Targeting ATP-Binding or Hinge-Region Cysteines

The lactam NH and carbonyl oxygen of the piperidin-2-one ring can mimic hinge-region hydrogen-bonding motifs common in kinase and ATPase active sites. When coupled with the electrophilic isothiocyanate, the scaffold can simultaneously engage a backbone NH/CO pair and form a covalent bond with a suitably positioned cysteine residue. This dual interaction mode is not achievable with phenyl or allyl isothiocyanates and constitutes a rational basis for selecting this compound in structure-based drug design projects [1][2].

Synthesis of Thiourea-Linked Compound Arrays for High-Throughput Screening

The isothiocyanate group reacts rapidly and cleanly with primary and secondary amines to form stable thiourea linkages under mild conditions. The rigid piperidin-2-one core adds three-dimensional character to the resulting library members, increasing scaffold diversity relative to linear-chain isothiocyanates. Procurement of this building block thus enables generation of compound arrays with improved shape diversity and solubility profiles [1].

Crystallographic Probe and Biophysical Tool Generation in Low-Lipophilicity Target Classes

For targets intolerant of hydrophobic ligands—such as polar protein–protein interaction interfaces or metal-dependent enzymes—the XLogP3 of 1 and high TPSA of 73.6 Ų reduce non-specific binding and aggregation artifacts. The single rotatable bond facilitates co-crystallization by minimizing conformational disorder, making this compound a preferred sourcing choice for biophysical and structural biology groups requiring tractable electron density [1][2].

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